molecular formula C29H26N2O6 B3494728 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methoxybenzamide)

N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methoxybenzamide)

Cat. No.: B3494728
M. Wt: 498.5 g/mol
InChI Key: YIPCOAIXOAJHTR-UHFFFAOYSA-N
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Description

Compounds like “N,N’-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methoxybenzamide)” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine (a compound containing a nitrogen atom) with a carboxylic acid (a compound containing a carbonyl and a hydroxyl group). The specific synthesis pathway would depend on the exact structures of the starting materials .


Molecular Structure Analysis

The molecular structure of a compound like this would be characterized by the presence of aromatic rings (the phenylene groups), amide groups (the N-C=O parts), and methoxy groups (O-CH3). The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can react with water in a process called hydrolysis to form a carboxylic acid and an amine. They can also react with bases to form a carboxylate and an ammonium ion .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific protein in the body. Without more specific information, it’s difficult to say what the mechanism of action of this compound might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research might involve testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

N-[2-hydroxy-4-[[3-hydroxy-4-[(2-methoxybenzoyl)amino]phenyl]methyl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O6/c1-36-26-9-5-3-7-20(26)28(34)30-22-13-11-18(16-24(22)32)15-19-12-14-23(25(33)17-19)31-29(35)21-8-4-6-10-27(21)37-2/h3-14,16-17,32-33H,15H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPCOAIXOAJHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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